molecular formula C23H26O11 B015690 Trilobatin 2/'/'-acetate CAS No. 647853-82-5

Trilobatin 2/'/'-acetate

Cat. No. B015690
M. Wt: 478.4 g/mol
InChI Key: QIEAJYJXGQAYRU-DODNOZFWSA-N
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Description

Synthesis Analysis

The synthesis of trilobatin derivatives, including trilobatin 2''-acetate, has been a subject of study to understand its chemical composition and potential applications. One method involves the synthesis of trilobatin from naringin, highlighting a three-step process with an overall yield of 30%. The key step in this synthesis is the acid-catalyzed site-selective hydrolysis of the terminal α-rhamnopyranosidic linkage in neohesperidose, a component of naringin, under controlled conditions using a high-pressure steam sterilizer (Kurahayashi et al., 2018).

Molecular Structure Analysis

The molecular structure of trilobatin and its derivatives is critical in understanding their chemical behavior and potential applications. Trilobatin 2''-acetate was identified and structurally characterized in studies involving Lithocarpus polystachyus, where spectroscopic methods, including HPLC, EIS-MS, and NMR analyses, were used (Dong et al., 2012).

Chemical Reactions and Properties

Trilobatin and its derivatives participate in various chemical reactions that define their functional properties. The synthesis of trilobatin itself involves carbon-carbon bond-forming steps that are crucial for its molecular structure and function. Such synthetic approaches contribute to understanding the chemical reactions trilobatin can undergo and its resulting properties (Marshall & Jiang, 1999).

Scientific Research Applications

  • Anti-Type 2 Diabetes Effect : Trilobatin exhibits an anti-type 2 diabetes effect by activating the Nrf2/ARE signaling pathway and regulating insulin signaling transduction. This effect was observed in KK-Ay mice, a model for studying diabetes (Shi et al., 2022).

  • Improving Insulin Resistance : It improves insulin resistance in skeletal muscle of obese animal models by enhancing glucose uptake and phosphorylation of IRS1 and AKT, as shown in studies involving C2C12 myotubes and ob/ob mice (Liu et al., 2020).

  • Cancer Research : Trilobatin induces apoptosis and reduces stemness in gefitinib-resistant lung cancer cells by suppressing NF-κB activity, offering potential therapeutic applications in lung cancer treatment (Li et al., 2021).

  • Anti-inflammatory and Antioxidant Effects : In studies involving lipopolysaccharide-induced acute lung injury, trilobatin effectively reduced inflammation and oxidative stress by activating the AMPK/GSK3-Nrf2 pathway and inhibiting NF-κB (Zhong et al., 2020).

  • Analgesic Effect : Aristolochia trilobata stem essential oil and its main compound, 6-methyl-5-hepten-2yl acetate, exhibited an analgesic effect in rodents without affecting motor coordination (Quintans et al., 2017).

  • Obesity and Gut Microbiota : Trilobatin significantly reduces obesity-induced weight gain and fat accumulation in obese rats, potentially through mechanisms involving the regulation of gut microbiota (Shen et al., 2021).

  • Inhibition of α-Glucosidase : It acts as a potent α-glucosidase inhibitor, which aids in treating type 2 diabetes mellitus by affecting the microenvironment and conformation of this enzyme (He et al., 2022).

  • Cardioprotective Effects : Trilobatin protects cardiomyocytes from hypoxia/reperfusion injury by regulating the nuclear factor erythroid 2-related factor 2/heme oxygenase-1 pathway (Chen & He, 2020).

  • HIV-1 Entry Inhibitor : Exhibiting broad anti-HIV-1 activity with low cytotoxicity, trilobatin is a promising small-molecule entry inhibitor for clinical combination therapy (Yin et al., 2018).

  • Antioxidant Activities : Dihydrochalcone glucosides, including trilobatin, from Lithocarpus pachyphyllus leaves have shown strong antioxidant activities, suggesting potential applications in dietary supplements and pharmaceuticals (Yang et al., 2004).

Safety And Hazards

Trilobatin 2’'-acetate may be harmful to the aquatic environment .

Future Directions

The identification of PGT2 allows marker-aided selection to be developed to breed apples containing trilobatin, and for high amounts of this natural low-calorie sweetener to be produced via biopharming and metabolic engineering in yeast .

properties

IUPAC Name

[(2S,3R,4S,5S,6R)-2-[3,5-dihydroxy-4-[3-(4-hydroxyphenyl)propanoyl]phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26O11/c1-11(25)32-22-21(31)20(30)18(10-24)34-23(22)33-14-8-16(28)19(17(29)9-14)15(27)7-4-12-2-5-13(26)6-3-12/h2-3,5-6,8-9,18,20-24,26,28-31H,4,7,10H2,1H3/t18-,20-,21+,22-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEAJYJXGQAYRU-DODNOZFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(C(OC1OC2=CC(=C(C(=C2)O)C(=O)CCC3=CC=C(C=C3)O)O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC(=C(C(=C2)O)C(=O)CCC3=CC=C(C=C3)O)O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trilobatin 2/'/'-acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
DK Patel - Pharmacological Research-Modern Chinese Medicine, 2022 - Elsevier
… Antioxidant potential of dihydrochalcone glucosides from the leaves of Lithocarpus pachyphyllus including trilobatin 2"-acetate and trilobatin were investigated. The IC 50 values for …
WM Yang, JK Liu, XD Qin, WL Wu… - … Für Naturforschung C, 2004 - degruyter.com
… inhibitory activity for trilobatin 2-acetate, phloridzin, trilobatin, VE and BHA were 261, 28, 88, 296, 224 μm respectively. EC50 values of SOD activity for trilobatin 2-acetate, phloridzin, …
XD Qin, JK Liu - Zeitschrift für Naturforschung C, 2003 - degruyter.com
… A new sweet dihydrochalcone-glucoside, trilobatin 2acetate (1), was isolated from the leaves of Lithocarpus pachyphyllus, together with phlorizin and trilobatin. The structures were …
TTH Ta, BK Nguyen, THK Do… - Vietnam Journal of …, 2022 - vietnamscience.vjst.vn
The COVID-19 pandemic causing acute respiratory syndrome is a significant public health problem. Drugs that can treat this disease are currently a high priority. The SARS-CoV-2 spike …
Number of citations: 1 vietnamscience.vjst.vn
杨为民 - 2004
Number of citations: 0

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